2,2-Dibromo-2-phenylacetaldehyde
Description
2,2-Dibromo-2-phenylacetaldehyde (C₈H₆Br₂O) is a halogenated aromatic aldehyde characterized by two bromine atoms attached to the alpha-carbon of a phenylacetaldehyde backbone.
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2,2-dibromo-2-phenylacetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H |
InChI Key |
YHYFFYRLFYOIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the addition of bromine to phenylacetaldehyde in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the dibromo compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2,2-dibromo-2-phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dibromo-2-phenylacetic acid.
Reduction: 2,2-Dibromo-2-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,2-dicyano-2-phenylacetaldehyde when using potassium cyanide.
Scientific Research Applications
2,2-Dibromo-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-dibromo-2-phenylacetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Functional Groups : Carboxylic acid (–COOH), hydroxyl (–OH), and two phenyl groups.
- Key Differences : Unlike 2,2-Dibromo-2-phenylacetaldehyde, benzilic acid lacks bromine and features a carboxylic acid group instead of an aldehyde. This structural variation makes benzilic acid less electrophilic but more acidic (pKa ~3.0). Benzilic acid is widely used in pharmaceutical synthesis, whereas the aldehyde group in this compound may render it more reactive in nucleophilic addition reactions .
2,2-Dibromo-2-cyanoacetamide
- Molecular Formula : C₃H₂Br₂N₂O
- Functional Groups: Amide (–CONH₂), cyano (–CN), and dibromo substitution.
- Key Differences : This compound shares the dibromo motif but lacks the aromatic phenyl group and aldehyde functionality. Its applications are primarily in biocides or polymer synthesis, whereas the phenyl group in this compound may enhance its utility in aromatic coupling reactions .
Halogenated Compounds
Dibromoacetic Acid (DBAA)
- Molecular Formula : C₂H₂Br₂O₂
- Functional Groups : Carboxylic acid (–COOH) and dibromo substitution.
- DBAA’s aqueous solubility (1.2 g/L) contrasts with the likely lower solubility of the phenylacetaldehyde derivative due to hydrophobicity .
Phenyl-Containing Derivatives
Methyl 2-Phenylacetoacetate
- Molecular Formula : C₁₁H₁₂O₃
- Functional Groups : Ester (–COOR), ketone (–CO–), and phenyl group.
- Key Differences : This compound is a stable crystalline solid used in amphetamine synthesis. The ketone and ester groups reduce its reactivity compared to the aldehyde in this compound, which may undergo oxidation or condensation reactions more readily .
Data Table: Comparative Analysis
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